molecular formula C10H23N3 B13458108 2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine

Cat. No.: B13458108
M. Wt: 185.31 g/mol
InChI Key: KOGPYMUGULJCIC-UHFFFAOYSA-N
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Description

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C10H23N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine typically involves the reaction of piperazine with tert-butylamine under specific conditions. One common method is to react piperazine with tert-butylamine in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Ethylpiperidin-4-yl)ethanamine: Similar structure but with an ethyl group instead of a tert-butyl group.

    2-(4-Benzylpiperazin-1-yl)ethan-1-amine: Contains a benzyl group instead of a tert-butyl group.

Uniqueness

2-(4-Tert-butylpiperazin-1-yl)ethan-1-amine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

2-(4-tert-butylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C10H23N3/c1-10(2,3)13-8-6-12(5-4-11)7-9-13/h4-9,11H2,1-3H3

InChI Key

KOGPYMUGULJCIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN(CC1)CCN

Origin of Product

United States

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